Sclareol oxide

Description

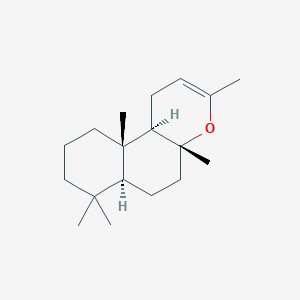

Structure

3D Structure

Properties

Molecular Formula |

C18H30O |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

(4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene |

InChI |

InChI=1S/C18H30O/c1-13-7-8-15-17(4)11-6-10-16(2,3)14(17)9-12-18(15,5)19-13/h7,14-15H,6,8-12H2,1-5H3/t14-,15+,17-,18+/m0/s1 |

InChI Key |

LAEIZWJAQRGPDA-CIRFHOKZSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C |

Canonical SMILES |

CC1=CCC2C3(CCCC(C3CCC2(O1)C)(C)C)C |

Synonyms |

labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Sclareol Oxide: A Technical Guide

Introduction

Sclareol oxide is a bicyclic diterpene ether that holds significance as a derivative of sclareol, a naturally occurring compound abundant in plants such as clary sage (Salvia sclarea).[1][2] Chemically, it is classified as a labdane-type diterpenoid. Its rigid, fused-ring structure makes it a valuable chiral building block in synthetic organic chemistry. Most notably, this compound serves as a key intermediate in the semi-synthesis of Ambrox®, a highly valued fragrance ingredient prized for its unique ambergris odor.[3][4] This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in chemical research and drug development.

Chemical Structure and Identification

This compound is characterized by a decahydronaphthofuran ring system. The precise stereochemistry is crucial for its utility in fragrance synthesis.

-

IUPAC Name: (4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene[5]

-

Synonyms: (+)-Sclareol oxide, 14,15-di-nor-8,13-epoxylabd-12-ene, Sclareoloxide[5][6]

-

CAS Number: 5153-92-4[5]

-

Molecular Formula: C₁₈H₃₀O[5]

The chemical structure is depicted below: (A 2D chemical structure diagram of this compound would be presented here in a full document)

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, compiled from various chemical databases and literature sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 262.43 g/mol | [5] |

| Exact Mass | 262.229665576 Da | [5] |

| Boiling Point | 325.0 to 326.0 °C (estimated at 760 mmHg) | [6] |

| Flash Point | 146.8 °C (296.0 °F) (estimated, TCC) | [6] |

| Vapor Pressure | 0.000435 mmHg at 25 °C (estimated) | [6] |

| logP (o/w) | 5.7 (XLogP3) | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bond Count | 0 | [5] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Details | Source(s) |

| ¹³C NMR | Spectra available in chemical databases. | [5] |

| GC-MS | Available reference mass spectra for identification. | [5] |

| Kovats Retention Index | Standard non-polar: 1881; Semi-standard non-polar: 1873 | [5] |

Experimental Protocols

This compound is primarily obtained through the chemical modification of its precursor, sclareol. The key transformation is an oxidative cyclization of the sclareol side chain.

Synthesis of this compound from Sclareol via Epoxidation

A common and efficient method for synthesizing this compound involves the epoxidation of sclareol using hydrogen peroxide as a clean oxidant.

Protocol:

-

Reactants: Sclareol, hydrogen peroxide (30% aqueous solution), sodium tungstate dihydrate (catalyst), sodium phosphate monobasic (buffer), and a phase transfer catalyst such as tetrabutylammonium bromide.[7]

-

Solvent System: A biphasic system of water and an organic solvent like n-butyl ether is employed.[7]

-

Procedure:

-

The catalysts (sodium tungstate, sodium phosphate, and tetrabutylammonium bromide) are stirred in the aqueous hydrogen peroxide solution for approximately 30 minutes at room temperature.[7]

-

A solution of sclareol in the organic solvent (n-butyl ether) is added to the aqueous mixture.[7]

-

The pH of the biphasic mixture is adjusted to approximately 4.0.[7]

-

The reaction mixture is heated to 70 °C and stirred vigorously for 24 hours.[7]

-

Upon completion, the organic layer is separated, and the product is purified, typically through crystallization or chromatography, to yield this compound as a white solid.[7]

-

-

Yield: Reported yields for this method can be high, often exceeding 80%.[7]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and purity assessment of this compound and related compounds.

Protocol:

-

Instrumentation: An Agilent 6890A GC system coupled with a 5973N Mass Selective Detector or equivalent.[8]

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[8][9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Injection: 1 µL of a dilute sample solution (e.g., in pentane or ethyl acetate) is injected.[8]

-

Thermal Program: A temperature gradient is used to separate the components. For example, starting at 60 °C, holding for 2 minutes, then ramping at 4 °C/min to 240 °C, and holding for 5 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of the eluted peak corresponding to this compound is compared with reference spectra from libraries (e.g., NIST, Wiley) for positive identification.[8]

Chemical and Biochemical Pathways

While this compound itself is not directly involved in known signaling pathways, its formation is rooted in the biosynthesis of its precursor, sclareol, and its primary utility is in chemical synthesis workflows.

Biosynthesis of the Precursor Sclareol

Sclareol is a diterpenoid synthesized in plants like Salvia sclarea. The pathway involves two key diterpene synthase (diTPS) enzymes. This biochemical origin is foundational to the availability of the starting material for this compound production.

Caption: Proposed biosynthetic pathway of sclareol in Salvia sclarea.[10]

Synthetic Pathway to Ambrox®

This compound is a critical intermediate in one of the industrial routes to synthesize Ambrox®. This workflow highlights its importance in the fragrance industry.

Caption: Simplified synthetic route to Ambrox® involving this compound.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sctunisie.org [sctunisie.org]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Sclareol oxide | C18H30O | CID 7057250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 5153-92-4 [thegoodscentscompany.com]

- 7. CN100357285C - Synthetic method for epoxy sclareol - Google Patents [patents.google.com]

- 8. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Occurrence of Sclareol Oxide in Salvia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of sclareol oxide in various Salvia species. It consolidates quantitative data, details common experimental protocols for extraction and analysis, and visualizes the biosynthetic pathway and analytical workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring oxygenated diterpene found in the essential oils of several species of the Salvia genus. It is structurally related to sclareol, a commercially significant diterpene alcohol widely used in the fragrance industry and as a precursor for the semisynthesis of Ambrox®. While sclareol has been extensively studied, this compound is a less characterized but important constituent that contributes to the chemical profile and potential biological activities of Salvia essential oils. This guide focuses on the quantitative distribution of this compound and the methodologies for its study.

Quantitative Occurrence of this compound in Salvia Species

The concentration of this compound in Salvia species can vary significantly depending on the species, geographical origin, plant part, and cultivation conditions. The following table summarizes the reported quantitative data for this compound in the essential oils of various Salvia species.

| Salvia Species | Plant Part | Geographic Origin | This compound Content (%) | Reference(s) |

| Salvia sclarea | Leaf | Egypt (cultivated) | 27.3 | [1] |

| Salvia sclarea | Aerial Parts | Uzbekistan | 1.5 | [2] |

| Salvia argentea | Not Specified | Not Specified | 1.3 | [3] |

| Salvia ringens | Not Specified | Not Specified | 1.6 | [3] |

| Salvia verticillata | Not Specified | Not Specified | 1.5 | [3] |

| Salvia amplexicaulis | Not Specified | Not Specified | 1.0 | [3] |

| Salvia pratensis | Not Specified | Not Specified | 0.9 | [3] |

Note: The term "sclareoloxide" is used in some literature and is treated as synonymous with this compound in this table. The variability in reported values highlights the importance of standardized analytical methods and comprehensive sample characterization.

Biosynthesis of Sclareol and Related Diterpenes

Sclareol and its related oxides are synthesized via the methylerythritol phosphate (MEP) pathway in plants. The biosynthesis originates from geranylgeranyl diphosphate (GGPP) and involves a two-step cyclization process catalyzed by diterpene synthases (diTPSs). While the direct enzymatic conversion to this compound is not fully elucidated, it is understood to be derived from the sclareol biosynthetic pathway, which also produces related compounds like manoyl oxide and 13-epi-manoyl oxide.[4][5]

Experimental Protocols

Extraction of this compound from Salvia Species

The choice of extraction method is critical for the efficient isolation of this compound and can significantly impact the final yield and purity.

This is a common method for extracting essential oils from aromatic plants.

-

Plant Material: Air-dried aerial parts (leaves, flowers) of the Salvia species are used.[1]

-

Apparatus: A Clevenger-type apparatus is typically employed.

-

Procedure:

-

The plant material is placed in a flask with a sufficient amount of distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile components, is condensed.

-

The essential oil is collected from the condensate. The duration of hydrodistillation can influence the chemical composition of the oil.[6]

-

This method is often used for larger-scale production and to obtain a "concrete" before further purification.

-

Plant Material: Dried and cut Salvia sclarea plant material.[7]

-

Procedure:

-

Extraction: The plant material is extracted with a non-polar solvent such as petroleum ether at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 2 hours). The solvent is then evaporated to yield a waxy extract known as a "concrete".[7]

-

Molecular Distillation: The concrete is heated and fed into a molecular distiller. Distillation is carried out under high vacuum (e.g., 0.1-100 Pa) and at elevated temperatures (e.g., 100-150°C) to separate the more volatile components, including sclareol and this compound, from non-volatile waxes and pigments.[7]

-

SFE with carbon dioxide (CO₂) is a green and efficient alternative to traditional solvent extraction.

-

Plant Material: A waxy n-hexane extract ("concrete") of Salvia sclarea.[8][9]

-

Apparatus: A supercritical fluid extractor.

-

Procedure:

-

The concrete is placed in the extraction vessel.

-

Supercritical CO₂ is passed through the vessel at controlled pressure and temperature. A multi-step extraction can be employed for selective fractionation. For example, an initial step at 90 bar and 50°C can extract lighter terpenes, followed by a second step at 100 bar and 40°C to recover sclareol and related compounds.[8][9]

-

The extracted components are collected by depressurizing the CO₂ in a separator.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

-

GC-MS System: An Agilent gas chromatograph coupled with a mass selective detector is a commonly used system.[2][4]

-

Chromatographic Conditions (Example):

-

Column: HP-5MS or VF-Wax fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2][4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

-

Injector Temperature: 250°C.[2]

-

Oven Temperature Program: An initial temperature of 40-50°C, followed by a ramp up to 250-280°C at a rate of 6-25°C/min.[4]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[4]

-

Mass Range: m/z 35-550 amu.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Compound Identification: Identification is achieved by comparing the retention times and mass spectra of the peaks with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[4]

-

Quantification: The relative percentage of each component is typically calculated from the GC peak areas without the use of correction factors.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Salvia species.

Conclusion

This compound is a notable diterpene present in the essential oils of several Salvia species. Its concentration can be substantial, as seen in the leaf oil of cultivated Salvia sclarea from Egypt. The biosynthesis of this compound is closely linked to that of sclareol, a compound of significant industrial importance. The selection of appropriate extraction and analytical methods, such as SFE and GC-MS, is crucial for accurate quantification and further investigation of its biological properties. This guide provides a foundational understanding for researchers and professionals aiming to explore the potential of this compound in various applications, from fragrance and flavoring to pharmaceutical development. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its pharmacological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]

- 8. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Sclareol Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol oxide is a naturally derived bicyclic ether, belonging to the labdane diterpene family. It is a significant derivative of sclareol, a major bioactive compound found in Clary Sage (Salvia sclarea). While sclareol has been extensively studied for its various pharmacological activities, this compound is emerging as a compound of interest due to its structural relationship to its precursor and its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known and potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₀O | [1][2][3] |

| Molecular Weight | 262.43 g/mol | [1][2][3] |

| CAS Number | 5153-92-4 | [1][4] |

| IUPAC Name | (3aR,5aS,9aS,9bR)-3,5a,8,8,9a-pentamethyl-3a,4,5,6,7,8,9,9b-octahydronaphtho[2,1-b]furan | [2][3] |

| Boiling Point | 325.00 to 326.00 °C @ 760.00 mm Hg (estimated) | [4] |

| Melting Point | Data not readily available | |

| Solubility | Soluble in alcohol. Very slightly soluble in water (0.3461 mg/L @ 25 °C, estimated). | [4] |

| Vapor Pressure | 0.000435 mmHg @ 25.00 °C (estimated) | [4] |

| logP (o/w) | 6.365 (estimated) | [4] |

| Appearance | White crystalline solid |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of Sclareol:

| Sclareol | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| C-1 | 1.00-1.80 (m) | 39.4 |

| C-2 | 1.40-1.60 (m) | 18.4 |

| C-3 | 1.40-1.60 (m) | 42.1 |

| C-4 | 1.40-1.60 (m) | 33.3 |

| C-5 | 0.95 (m) | 56.0 |

| C-6 | 1.40-1.60 (m) | 20.6 |

| C-7 | 1.40-1.60 (m) | 42.7 |

| C-8 | - | 73.6 |

| C-9 | 1.65 (m) | 60.1 |

| C-10 | - | 39.8 |

| C-11 | 1.40-1.60 (m) | 22.2 |

| C-12 | 1.40-1.60 (m) | 44.5 |

| C-13 | - | 74.3 |

| C-14 | 5.92 (dd, J=17.3, 10.7 Hz) | 145.4 |

| C-15 | 5.18 (dd, J=17.3, 1.2 Hz) | 111.4 |

| C-16 | 1.28 (s) | 27.9 |

| C-17 | 0.80 (s) | 15.6 |

| C-18 | 0.87 (s) | 33.4 |

| C-19 | 0.80 (s) | 21.6 |

| C-20 | 0.80 (s) | 15.6 |

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. Data compiled from various sources.[5][6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by the absence of the hydroxyl (-OH) stretching band present in sclareol and the presence of a C-O-C (ether) stretching band.

Expected FT-IR Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (alkane) |

| ~1465 | C-H bending (methylene) |

| ~1380 | C-H bending (methyl) |

| ~1100-1000 | C-O-C stretching (ether) |

Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern can be used for its identification in complex mixtures.

Experimental Protocols

Synthesis of this compound from Sclareol

A common method for the synthesis of this compound from sclareol involves an intramolecular cyclization reaction. While a highly detailed, step-by-step protocol is not available in the public domain, the general procedure involves the treatment of sclareol with an acid catalyst or an oxidizing agent that promotes the cyclization of the diol to form the cyclic ether. One reported method for a similar transformation of sclareol to manoyl oxide (an isomer of this compound) utilizes cerium (IV) ammonium nitrate.[9] Another approach involves the use of a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).[8][10]

General Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound from sclareol.

Purification of this compound by Column Chromatography

Purification of the synthesized this compound is typically achieved using silica gel column chromatography.[4][11][12]

General Protocol:

-

Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.

-

Column Packing: The slurry is poured into a chromatography column and allowed to settle, forming a packed bed.

-

Sample Loading: The crude this compound, dissolved in a minimal amount of a suitable solvent, is carefully loaded onto the top of the silica gel bed.

-

Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

-

Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.

Biological Activities and Signaling Pathways

Direct research on the biological activities of this compound is limited. However, the extensive studies on its precursor, sclareol, provide a strong basis for predicting its potential pharmacological effects. Sclareol is known to possess anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][5][13][14][15][16][17][18][19]

Potential Anti-Cancer Activity

Sclareol has demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer.[15][16][17][18] It induces apoptosis and cell cycle arrest through various signaling pathways. Given the structural similarity, this compound may also exhibit cytotoxic activity. A study on manoyl oxide, a structural analog, showed cytotoxic effects, although it was less potent than sclareol.[9] This suggests that the presence and orientation of the ether linkage may influence the cytotoxic potential.

Potential Signaling Pathways Involved in Anti-Cancer Activity (Inferred from Sclareol):

References

- 1. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 2. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sctunisie.org [sctunisie.org]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. CN100357285C - Synthetic method for epoxy sclareol - Google Patents [patents.google.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. scienceopen.com [scienceopen.com]

- 17. researchgate.net [researchgate.net]

- 18. Sclareol induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of 13-epi-sclareol on the bacterial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Sclareol Oxide: A Comprehensive Technical Guide to its Discovery, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol oxide, a bicyclic diterpene ether, is a valuable derivative of sclareol, a natural product found in high concentrations in the essential oil of Salvia sclarea (clary sage). Its unique chemical structure and olfactory properties have made it a significant compound in the fragrance industry. Furthermore, its biological activities have attracted interest in the pharmaceutical and agrochemical sectors. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its preparation, and a summary of relevant quantitative data.

Discovery and Isolation History

The discovery of this compound is intrinsically linked to the study of clary sage oil. While sclareol itself has been known for a longer period, the identification of its oxide derivative came later with the advancement of analytical techniques.

The first published report identifying this compound as a constituent of clary sage oil appears to be in a 1974 study by Leffingwell et al. on the composition of North Carolinian clary sage oil.[1] This initial identification was likely achieved through the use of gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds. However, this early report did not provide quantitative data on its concentration in the essential oil.[1]

This compound is not typically isolated directly from natural sources in significant quantities. Instead, it is primarily produced through the chemical modification of its precursor, sclareol. The isolation of sclareol from Salvia sclarea is, therefore, the crucial first step.

Isolation of Sclareol from Salvia sclarea

Several methods have been developed for the efficient extraction of sclareol from clary sage. The choice of method depends on the desired yield, purity, and scalability.

-

Steam Distillation: This traditional method for obtaining essential oils is less effective for sclareol isolation. Due to sclareol's low volatility, the yield from steam distillation is very low, typically ranging from 0.002% to 0.026%.[2]

-

Solid-Liquid Extraction: This is the most common and efficient method for industrial-scale sclareol production. It involves the use of organic solvents to extract the compound from the plant material.

-

Hexane Extraction: Extraction with hexane is a widely used method, providing a significantly higher yield of sclareol, around 1.5%.[2]

-

Petroleum Ether Extraction: Similar to hexane, petroleum ether is another effective solvent for sclareol extraction.

-

-

Supercritical Fluid Extraction (SFE): This modern technique utilizes supercritical carbon dioxide (CO2) as a solvent. SFE is advantageous due to its selectivity, the use of a non-toxic solvent, and the ability to fractionate different compound classes by tuning the pressure and temperature. Yields of up to 9.3% w/w have been reported from a clary sage concrete.[3]

-

Molecular Distillation: Following initial extraction, molecular distillation can be employed to purify sclareol to a high degree (90-98%) with a recovery yield of over 95%.[4]

Synthesis of this compound from Sclareol

This compound is synthesized from sclareol through the epoxidation of its terminal double bond. Several methods have been reported for this transformation, with variations in oxidizing agents, reaction conditions, and resulting yields.

-

Epoxidation with Peroxy Acids: The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic method for alkene epoxidation.

-

Oxidation with Hydrogen Peroxide: A more environmentally friendly and cost-effective method involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst. A Chinese patent describes a high-yield synthesis using hydrogen peroxide in the presence of a catalyst like ammonium molybdate in a chloroform solvent.[5]

-

Ozonolysis: Ozonolysis of sclareol, followed by a reductive work-up, can also lead to the formation of this compound.[3]

Quantitative Data

The following tables summarize the quantitative data for the isolation of sclareol and the synthesis of this compound.

Table 1: Comparison of Sclareol Isolation Methods from Salvia sclarea

| Isolation Method | Solvent/Conditions | Yield | Purity | Reference |

| Steam Distillation | Water vapor | 0.002% - 0.026% | Low | [2] |

| Solid-Liquid Extraction | Hexane | ~1.5% | Varies | [2] |

| Supercritical Fluid Extraction | Supercritical CO2 | Up to 9.3% (from concrete) | High | [3] |

| Molecular Distillation | High vacuum, elevated temp. | >95% (recovery) | 90-98% | [4] |

Table 2: Synthesis of this compound from Sclareol

| Oxidizing Agent | Catalyst/Solvent | Reaction Conditions | Yield | Melting Point (°C) | Reference |

| Hydrogen Peroxide | Ammonium Molybdate / Chloroform | 70°C, 24 hours | 95.9% | 130-132 | [5] |

| Hydrogen Peroxide | Disodium tungstate dihydrate / n-butyl ether | 70°C, 24 hours | 82.1% | 131-132 | [5] |

Table 3: Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C18H30O |

| Molecular Weight | 262.43 g/mol |

| Mass Spectrum (m/z) | Major peaks at 262, 247, 229, 204, 191, 177, 137, 123, 109, 95, 81, 69, 55, 43 |

Experimental Protocols

Protocol for Isolation of Sclareol from Salvia sclarea via Solvent Extraction

This protocol is a generalized procedure based on common laboratory practices.

Materials:

-

Dried and ground flowering tops of Salvia sclarea

-

Hexane (or petroleum ether)

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Filter paper and funnel

-

Crystallization dish

Procedure:

-

Pack the ground plant material into the thimble of a Soxhlet apparatus.

-

Extract the material with hexane for 6-8 hours.

-

Alternatively, for a simpler setup, macerate the plant material in hexane (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract to remove the plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Allow the crude extract to stand at room temperature or in a refrigerator to induce crystallization of sclareol.

-

Collect the crystals by filtration and wash them with a small amount of cold hexane to remove impurities.

-

Recrystallize the sclareol from a suitable solvent (e.g., hexane, acetone) to achieve higher purity.

-

Dry the purified crystals under vacuum.

Protocol for Synthesis of this compound from Sclareol

This protocol is based on the high-yield method described in Chinese patent CN100357285C.[5]

Materials:

-

Sclareol

-

Chloroform

-

Ammonium molybdate

-

Sodium phosphate, monobasic

-

Cetylpyridinium chloride

-

70% Hydrogen peroxide solution

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve 30.8 g of sclareol in 60 mL of chloroform in a round-bottom flask.

-

Add 0.96 g of ammonium molybdate, 2.84 g of sodium phosphate monobasic, and 0.72 g of cetylpyridinium chloride to the solution.

-

Add 20 mL of 70% hydrogen peroxide solution.

-

Adjust the pH of the mixture to approximately 2.5.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Heat the reaction mixture to 70°C and continue stirring for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent to obtain white solid this compound.

Mandatory Visualizations

Workflow for Sclareol Isolation and this compound Synthesis

Caption: Workflow for the isolation of sclareol and its subsequent synthesis to this compound.

Biosynthetic Pathway of Sclareol

Caption: Simplified biosynthetic pathway of sclareol from geranylgeranyl diphosphate.

References

CAS number and molecular formula of Sclareol oxide

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

Sclareol oxide is a bicyclic diterpene ether, structurally related to sclareol, a natural product found in plants like Salvia sclarea (clary sage). It is primarily known as a synthetic derivative of sclareol and is of interest in the fragrance and potentially the pharmaceutical industries.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Identifier | Value | Source |

| CAS Number | 5153-92-4 | |

| Molecular Formula | C18H30O | |

| Molecular Weight | 262.43 g/mol | |

| IUPAC Name | (4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene | |

| Synonyms | (+)-Sclareol oxide, 14,15-di-nor-8,13-epoxylabd-12-ene |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Boiling Point | 325.5 ± 9.0 °C | Predicted |

| Density | 0.935 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water Partition Coefficient) | 5.7 (XLogP3) | Computed |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 262.229665576 Da | |

| Solubility | Soluble in alcohol. Insoluble in water. |

Synthesis and Experimental Protocols

This compound is not typically isolated as a major natural product but is synthesized from sclareol. The synthesis generally involves an oxidative cyclization of sclareol. Several methods have been reported, with varying reagents and conditions.

Synthesis of this compound from Sclareol via Ozonolysis

One documented pathway involves the ozonolysis of sclareol. This method is part of a multi-step synthesis, often aiming for the production of Ambrox®, where this compound can be an intermediate.

Experimental Protocol:

-

Reaction Setup: Dissolve sclareol in a suitable solvent mixture, such as tetrahydrofuran, methanol, and dichloromethane, in a reaction vessel equipped for low-temperature reactions.

-

Ozonolysis: Cool the solution to -20°C. Bubble ozone (O₃) gas through the solution until the starting material is consumed (monitored by TLC or GC).

-

Reduction: After ozonolysis, the reaction mixture is typically reduced. In some procedures, sodium borohydride (NaBH₄) is added carefully at low temperature to reduce the ozonide intermediates.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, containing this compound, is purified by column chromatography on silica gel.

Note: This is a generalized protocol. Specific reagent quantities and reaction times will vary based on the scale and specific literature procedure being followed.

Synthesis via Potassium Permanganate Oxidation

Another reported method utilizes potassium permanganate for the oxidative cyclization.

Experimental Protocol:

-

Reaction Setup: Dissolve sclareol in a solvent such as dichloromethane.

-

Oxidation: Cool the solution to 0°C. Add potassium permanganate (KMnO₄) and a phase-transfer catalyst like N-benzyl-N,N,N-triethylammonium chloride.

-

Reaction Progression: Allow the reaction to warm to 20°C while stirring. The progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield this compound. This method has a reported yield of approximately 86%.

Biological Activity and Signaling Pathways

Current research on the biological activity of this compound is limited. However, extensive studies have been conducted on its precursor, sclareol. It is crucial to note that the biological effects of sclareol may not be directly extrapolated to this compound. In fact, one study directly comparing the two found that this compound is significantly less cytotoxic than sclareol.

Table 3: Comparative Cytotoxicity of Sclareol and this compound

| Compound | Cell Line | IC₅₀ (µM) | Conclusion |

| Sclareol | MCF-7 (Breast Cancer) | 2.0 | Potent cytotoxic activity |

| Manoyl Oxide (related to this compound) | MCF-7 (Breast Cancer) | 50 | Less active than sclareol |

Data suggests that the two tertiary hydroxyl groups in sclareol are important for its cytotoxic activity, which are absent in this compound.

Biological Activity of the Precursor, Sclareol

For context and to guide potential future research on this compound, the well-documented activities of sclareol are summarized below. Sclareol has demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

-

Anti-Cancer Activity: Sclareol induces apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including colon, breast, and lung cancer.

-

Anti-Inflammatory Activity: Sclareol has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. It can reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Signaling Pathways Modulated by Sclareol (Precursor Molecule)

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Sclareol has been shown to inhibit this process, thereby reducing inflammation.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Sclareol can suppress the phosphorylation of key proteins in the MAPK pathway, contributing to its anti-inflammatory effects.

It is important to reiterate that these signaling pathway interactions have been demonstrated for sclareol, and similar studies on this compound are currently lacking in the scientific literature.

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound from sclareol.

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathway: NF-κB Inhibition by Sclareol (Precursor)

This diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of sclareol. This is presented as a reference, as data for this compound is not available.

Caption: Inhibition of the NF-κB pathway by the precursor, Sclareol.

Conclusion and Future Directions

This compound is a well-characterized compound in terms of its chemical structure and synthesis from sclareol. However, there is a significant gap in the understanding of its biological activities and potential therapeutic applications. While its precursor, sclareol, exhibits notable anti-inflammatory and anti-cancer properties through modulation of key signaling pathways, current data indicates that this compound is substantially less cytotoxic.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating this compound in a broad range of biological assays to identify any potential activities that may differ from sclareol.

-

Mechanism of Action Studies: If any significant biological activity is identified, detailed studies will be required to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.

This technical guide provides a summary of the current knowledge on this compound, highlighting the need for further research to fully understand its potential in drug development and other scientific applications.

Sclareol Oxide Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sclareol oxide in various organic solvents. Due to the limited availability of quantitative solubility data for this compound, this document also includes data for the structurally related and more extensively studied compound, sclareolide, to serve as a valuable reference point. Furthermore, a detailed, generalized experimental protocol for determining the solubility of compounds like this compound is provided, alongside a visual representation of the experimental workflow.

Introduction to this compound

This compound is a naturally derived sesquiterpenoid ether, often found as a transformation product of sclareol, a diterpene alcohol present in plants such as Salvia sclarea (clary sage). Its unique chemical structure lends it to applications in the fragrance industry and as a potential chiral building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its extraction, purification, formulation, and application in diverse research and development settings, including drug discovery.

Solubility Data

The following tables summarize the available solubility data for this compound and the related compound, sclareolide.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 0.3461 mg/L (estimated) | 25 | Estimated value. |

| Alcohol | Soluble | Not Specified | Qualitative data. |

Table 2: Solubility of Sclareolide (for Reference)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| Ethanol | ~10 | Not Specified | Cayman Chemical[1][2] |

| Ethanol | 47 | Not Specified | TargetMol[3] |

| Ethanol | 50 | Not Specified | Selleck Chemicals[4] |

| Dimethyl Sulfoxide (DMSO) | ~15 | Not Specified | Cayman Chemical[1][2] |

| Dimethyl Sulfoxide (DMSO) | 40 | Not Specified | TargetMol[3] |

| Dimethyl Sulfoxide (DMSO) | 50 | Not Specified | Selleck Chemicals[4] |

| Dimethylformamide (DMF) | ~30 | Not Specified | Cayman Chemical[1][2] |

| Chloroform | Slightly Soluble | Not Specified | United States Biological |

| Acetone | Soluble | Not Specified | PubChem[3] |

| Toluene | Soluble | Not Specified | PubChem[3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the widely used shake-flask method followed by quantitative analysis.

3.1. Materials and Equipment

-

This compound (or test compound), crystalline solid, ≥98% purity

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate), analytical grade

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV detector (HPLC-UV))

-

Inert gas (e.g., nitrogen or argon)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately record the mass of the added this compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Purge the headspace of the vial with an inert gas to prevent solvent evaporation and potential degradation of the compound, then securely cap the vial.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Unveiling the Thermochemical Profile of Sclareol Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol oxide, a significant derivative of the diterpene sclareol, holds considerable interest in various scientific and industrial domains, including fragrance, and potentially, pharmaceuticals. A thorough understanding of its thermochemical properties is paramount for its application in drug development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the current absence of experimentally determined thermochemical data in publicly accessible literature, this document outlines the established experimental protocols for determining such properties. Furthermore, this guide illustrates the biosynthetic pathway of its precursor, sclareol, and explores the known signaling pathways influenced by sclareol, offering insights into its potential biological activities.

Physicochemical and Computed Properties of this compound

While experimental thermochemical data for this compound remains to be published, a collection of its fundamental physical and computationally predicted properties has been compiled from various chemical databases. These properties are essential for understanding its behavior in different environments and for designing experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O | PubChem[1], LookChem[2] |

| Molecular Weight | 262.43 g/mol | PubChem[1], LookChem[2] |

| Boiling Point | 325.5 ± 9.0 °C (Predicted) | LookChem[2] |

| Density | 0.935 ± 0.06 g/cm³ (Predicted) | LookChem[2] |

| XLogP3 | 5.7 | PubChem[1], LookChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1], LookChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1], LookChem[2] |

| Rotatable Bond Count | 0 | PubChem[1], LookChem[2] |

| Exact Mass | 262.229665576 Da | PubChem[1], LookChem[2] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Complexity | 408 | PubChem[1], LookChem[2] |

Experimental Protocols for Thermochemical Analysis

The determination of key thermochemical properties such as the standard enthalpy of combustion (ΔH°c) and heat capacity (Cp) is crucial for a complete understanding of a compound's energetic profile. The following are detailed, generalized experimental protocols for these measurements, applicable to solid organic compounds like this compound.

Determination of the Standard Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion of a substance in a constant-volume vessel.

Experimental Workflow:

Methodology:

-

Calibration of the Calorimeter:

-

A certified standard, typically benzoic acid, is combusted to determine the heat capacity of the calorimeter (Ccal).

-

A known mass of the standard is pressed into a pellet and placed in the sample holder within the bomb.

-

A fuse wire of known length and mass is attached to the electrodes, in contact with the pellet.

-

The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

-

The initial temperature of the water is recorded after thermal equilibrium is reached.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum is reached and the system begins to cool.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of the standard and the measured temperature change.

-

-

Combustion of this compound:

-

A precisely weighed pellet of this compound (approximately 1 gram) is placed in the sample holder.

-

The same procedure as for the calibration standard is followed: a fuse wire is attached, the bomb is sealed and pressurized with oxygen, and it is placed in the water-filled calorimeter.

-

The sample is ignited, and the temperature change is recorded.

-

-

Data Analysis:

-

The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

-

Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

The standard enthalpy of combustion (ΔH°c) is then calculated by correcting the constant-volume heat of combustion to constant pressure.

-

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine heat capacity and the enthalpy of phase transitions, such as melting (fusion).

Experimental Workflow:

Methodology:

-

Instrument Calibration:

-

The DSC instrument is calibrated for temperature and heat flow using certified standards with known melting points and enthalpies of fusion (e.g., indium).

-

-

Sample Preparation:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan.

-

The pan is hermetically sealed to prevent any loss of sample due to sublimation or decomposition.

-

An empty, sealed aluminum pan is used as a reference.

-

-

DSC Analysis:

-

The sample and reference pans are placed in the DSC cell.

-

A controlled temperature program is initiated. To determine heat capacity, a modulated temperature program or a step-wise isothermal program is often used. For the enthalpy of fusion, a linear heating ramp is applied through the melting point of the substance.

-

The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample is calculated from the difference in heat flow between the sample and the reference, the heating rate, and the mass of the sample.

-

Enthalpy of Fusion (ΔHfus): The melting of this compound will appear as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion.

-

Biosynthesis of Sclareol (this compound Precursor)

This compound is synthetically derived from sclareol, a diterpene alcohol naturally produced in plants like Salvia sclarea (clary sage). The biosynthesis of sclareol from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), involves a two-step enzymatic process.

The biosynthesis begins with the cyclization of the linear GGPP molecule by a class II diterpene synthase to form the bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP). Subsequently, a class I diterpene synthase catalyzes the conversion of LPP to sclareol. This compound is then typically produced from sclareol through chemical synthesis involving oxidative cyclization.

Known Signaling Pathways of Sclareol

While specific signaling pathways for this compound are not extensively documented, the biological activities of its precursor, sclareol, have been investigated. Sclareol has demonstrated anti-inflammatory and anti-cancer properties, which are attributed to its modulation of several key signaling pathways. Understanding these pathways provides a foundation for predicting the potential bioactivity of this compound.

Sclareol has been shown to exert its effects by:

-

Inhibiting the NF-κB Pathway: By preventing the phosphorylation of IκBα, sclareol inhibits the activation and nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.

-

Modulating the MAPK Pathway: Sclareol can suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, which are involved in cellular stress responses, proliferation, and apoptosis.

-

Inhibiting the Akt/mTOR Pathway: Sclareol has been observed to inhibit the phosphorylation of Akt, a critical node in the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, survival, and proliferation.

Conclusion

This technical guide consolidates the current knowledge on the thermochemical and physicochemical properties of this compound. While a significant gap exists in the experimental thermochemical data for this compound, the provided methodologies offer a clear path for future research to fill this void. The elucidation of the biosynthetic pathway of its precursor, sclareol, and the understanding of sclareol's interaction with key cellular signaling pathways provide a valuable framework for researchers in drug discovery and development to explore the full potential of this compound. Further experimental investigation into the thermochemical properties and biological activities of this compound is highly encouraged to facilitate its broader application.

References

Methodological & Application

Laboratory-Scale Synthesis of Sclareol Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol oxide is a valuable bicyclic diterpene ether, often used as an intermediate in the synthesis of high-value fragrance compounds, such as Ambroxan. It is typically synthesized from sclareol, a readily available natural product extracted from Salvia sclarea (clary sage). This document provides detailed application notes and laboratory-scale protocols for the synthesis of this compound from sclareol via chemical oxidation. The protocols described herein utilize common laboratory reagents and techniques, making them accessible for researchers in various fields, including organic synthesis, natural product chemistry, and drug development.

Chemical Reaction Pathway

The synthesis of this compound from sclareol involves the oxidative cyclization of the diol. The reaction proceeds via the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired ether.

Caption: General reaction pathway for the synthesis of this compound from Sclareol.

Experimental Protocols

This section details three common methods for the laboratory-scale synthesis of this compound from sclareol: oxidation with potassium permanganate, ozonolysis, and epoxidation with peracetic acid.

Protocol 1: Oxidation of Sclareol using Potassium Permanganate

This protocol is adapted from a two-stage oxidation process that can be controlled to yield this compound's precursor, which readily cyclizes.[1][2]

Materials:

-

Sclareol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of sclareol in 200 mL of dichloromethane.

-

Alkaline Oxidation: Prepare a solution of 1.0 g of NaOH in 100 mL of deionized water and add it to the sclareol solution. Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Oxidant: Slowly add a solution of 5.0 g of KMnO₄ in 100 mL of deionized water to the reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium sulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Work-up: Acidify the mixture to pH 2 with 10% sulfuric acid. The manganese dioxide will dissolve. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from hexane.

Protocol 2: Synthesis of this compound via Ozonolysis

This method utilizes ozone as a clean and efficient oxidant.[3]

Materials:

-

Sclareol

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Ozone generator

-

Gas dispersion tube

-

Sodium borohydride (NaBH₄) or Dimethyl sulfide (DMS)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 10.0 g of sclareol in a mixture of 150 mL of dichloromethane and 50 mL of methanol in a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution from an ozone generator. The reaction is typically complete when a pale blue color persists in the solution, indicating an excess of ozone.

-

Quenching (Reductive Work-up): Purge the solution with nitrogen or argon to remove excess ozone. Add a reducing agent to quench the ozonide. Two common methods are:

-

Sodium Borohydride: Slowly add 5.0 g of NaBH₄ in small portions while maintaining the temperature at -78 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Dimethyl Sulfide: Add 10 mL of DMS and allow the solution to warm to room temperature and stir overnight.

-

-

Work-up: Add 100 mL of deionized water to the reaction mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to yield the crude this compound.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Epoxidation of Sclareol with Peracetic Acid

Peracetic acid is a common reagent for the epoxidation of alkenes, which can lead to the formation of this compound.

Materials:

-

Sclareol

-

Peracetic acid (32% in acetic acid)

-

Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of sclareol and 2.0 g of sodium acetate in 100 mL of ethyl acetate.

-

Addition of Peracetic Acid: Cool the mixture to 0 °C in an ice bath. Slowly add 10 mL of 32% peracetic acid dropwise over 30 minutes.

-

Reaction: Allow the reaction to stir at room temperature. The reaction time can vary and should be monitored by TLC (hexane:ethyl acetate 8:2).

-

Work-up: Once the reaction is complete, carefully quench the excess peracetic acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (2 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification: The resulting crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthesis Protocols for this compound Precursors

| Parameter | Protocol 1: KMnO₄ Oxidation | Protocol 2: Ozonolysis | Protocol 3: Peracetic Acid Epoxidation |

| Oxidizing Agent | Potassium Permanganate | Ozone | Peracetic Acid |

| Typical Yield | ~65% (for the related sclareolide)[1][4] | High efficiency reported[3] | High yield reported for epoxidation |

| Reaction Temperature | 0-5 °C initially, then room temp. | -78 °C | 0 °C initially, then room temp. |

| Reaction Time | 3-5 hours | 1-3 hours (ozonolysis) + work-up | Variable (monitor by TLC) |

| Work-up Complexity | Moderate (requires quenching and removal of MnO₂) | Moderate (requires reductive work-up) | Simple (aqueous wash) |

| Safety Considerations | KMnO₄ is a strong oxidant. | Ozone is toxic and requires a well-ventilated fume hood and proper handling. Ozonides can be explosive. | Peracetic acid is corrosive and a strong oxidant. |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of hexane and ethyl acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the methyl groups and the protons adjacent to the ether linkage.

-

¹³C NMR: The spectrum should confirm the number of carbon atoms and show a downfield shift for the carbons bonded to the oxygen atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the hydroxyl (-OH) stretch from the starting material, sclareol, and the presence of a C-O-C stretch characteristic of an ether.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the molecular formula (C₁₈H₃₀O).

Note: Researchers should acquire and interpret the full set of spectroscopic data for their synthesized compound and compare it with literature values if available to ensure the correct product has been obtained.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The oxidizing agents used in these protocols (potassium permanganate, ozone, peracetic acid) are strong oxidizers and should be handled with care.

-

Ozone is a toxic gas, and ozonides can be explosive. Proper quenching procedures must be followed.

-

Peracetic acid is corrosive. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. US3050532A - Two stage oxidation of sclareol - Google Patents [patents.google.com]

- 2. WO1991009852A1 - Process for producing sclareolide - Google Patents [patents.google.com]

- 3. US20210300885A1 - Method for producing sclareolide - Google Patents [patents.google.com]

- 4. US5247100A - Process for the production of sclareolide - Google Patents [patents.google.com]

Application Notes and Protocols for the Analytical Identification of Sclareol Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol oxide is a naturally occurring bicyclic diterpene ether derived from the oxidation of sclareol. It is found in various plant species, notably in Clary Sage (Salvia sclarea), and is of interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in various matrices, including plant extracts, essential oils, and finished products.

These application notes provide detailed protocols for the primary analytical techniques used for the identification and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation: Extraction of this compound from Salvia sclarea

The initial step for the analysis of this compound from plant material involves an efficient extraction process.

Protocol: Solvent Extraction

-

Plant Material Preparation: Air-dry the flowering tops and upper stems of Salvia sclarea in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried plant material to a coarse powder.

-

Extraction:

-

Place 100 g of the powdered plant material into a Soxhlet apparatus.

-

Extract with 500 mL of n-hexane for 8 hours.

-

Alternatively, macerate 100 g of the powdered plant material in 1 L of ethanol at room temperature for 48 hours with occasional agitation.

-

-

Solvent Removal: Concentrate the resulting extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Storage: Store the crude extract in a sealed, airtight container at 4°C, protected from light, until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and effective technique for the identification and quantification of this compound due to its volatility and thermal stability.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Dissolve 10 mg of the crude extract in 1 mL of n-hexane or ethyl acetate. Filter the solution through a 0.45 µm syringe filter.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify this compound by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).[1]

-

Confirm the identification by comparing the calculated Kovats Retention Index (RI) with the reported value.

-

Quantitative Data for this compound Identification by GC-MS

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₃₀O | [2] |

| Molecular Weight | 262.43 g/mol | [2] |

| CAS Number | 5153-92-4 | [2] |

| Kovats Retention Index (Standard non-polar column) | 1881 | [2] |

Characteristic Mass Fragments of this compound (Electron Ionization, 70 eV) [1]

| m/z | Relative Abundance (%) |

| 262 (M⁺) | ~5 |

| 247 | ~15 |

| 204 | ~20 |

| 191 | ~100 (Base Peak) |

| 177 | ~40 |

| 137 | ~35 |

| 123 | ~50 |

| 109 | ~60 |

| 95 | ~75 |

| 81 | ~80 |

| 69 | ~70 |

| 55 | ~60 |

| 43 | ~85 |

Note: Relative abundances are approximate and may vary slightly between instruments.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be employed as an alternative or complementary technique to GC-MS, particularly for the analysis of complex mixtures or for preparative isolation. As this compound lacks a strong chromophore, UV detection can be challenging, and alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are recommended for higher sensitivity and specificity.

Protocol: HPLC-UV/ELSD Analysis of Labdane Diterpenes (Method adaptable for this compound)

-

Sample Preparation: Dissolve 10 mg of the crude extract in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Detector: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Gradient Program (Example):

-

Start with 70% acetonitrile / 30% water.

-

Linearly increase to 100% acetonitrile over 20 minutes.

-

Hold at 100% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength (DAD): 205 nm (for low UV absorbance).

-

ELSD Settings (if used): Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.

-

-

Data Analysis: Identify this compound by comparing the retention time with that of a pure standard. Quantification is achieved by creating a calibration curve using a certified reference standard.

Note: This protocol is a general guideline for labdane diterpenes and requires optimization and validation for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure.

Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

-

-

Data Analysis: Assign the chemical shifts and coupling constants by analyzing the ¹H and ¹³C spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete and unambiguous assignments.

Note: While reference spectra for this compound are available in databases, obtaining high-quality spectra of the isolated compound is essential for definitive structural confirmation.

Visualizations

Caption: General workflow for the extraction and analytical identification of this compound.

Caption: Protocol flowchart for the GC-MS analysis of this compound.

References

Application Note: Analysis of Sclareol Oxide by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of Sclareol oxide in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a naturally derived labdane diterpene that is a valuable starting material in the fragrance industry and possesses potential pharmacological activities. Accurate and reliable quantification of this compound in various samples, such as plant extracts or biological matrices, is crucial for quality control, research, and development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and selective method for the analysis of this compound. This application note outlines a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation.

Chemical Information

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods for the extraction of related diterpenes from complex matrices.

Reagents and Materials:

-

Sample containing this compound (e.g., plant extract, microbial culture)

-

Pentane or Ethyl Acetate (GC grade)

-

Anhydrous Sodium Sulfate

-

Vortex mixer

-

Centrifuge

-

Glass vials with PTFE-lined caps

-

Nitrogen evaporator (optional)

Procedure:

-

Accurately weigh or measure a known quantity of the sample into a glass centrifuge tube.

-

Add 2 mL of pentane or ethyl acetate to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

-